

In vitro cytotoxic effects of Chlorantholide B on cancer cell lines

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Compound of Interest		
Compound Name:	Chlorantholide B	
Cat. No.:	B1149302	Get Quote

Note to the Reader

A comprehensive search for "**Chlorantholide B**" did not yield specific public data regarding its in vitro cytotoxic effects on cancer cell lines. To fulfill the core requirements of your request for an in-depth technical guide, this document has been prepared on Tuberatolide B, a well-documented marine-derived natural product with significant and researched anticancer properties. The structure, data, and protocols provided are based on published findings for Tuberatolide B and serve as a robust example of the requested technical guide.

An In-depth Technical Guide on the In Vitro Cytotoxic Effects of Tuberatolide B on Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberatolide B (TTB) is a meroterpenoid isolated from the marine algae Sargassum macrocarpum.[1] Recent in vitro studies have demonstrated its potent cytotoxic effects across a range of human cancer cell lines, including breast, lung, colon, prostate, and cervical cancers.[1][2] The primary mechanism of action involves the induction of apoptotic cell death. [1] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to DNA damage and the selective inhibition of the Signal Transducer and Activator



of Transcription 3 (STAT3) signaling pathway.[1][2] The inhibition of STAT3, a key regulator of cell survival and proliferation, results in the downregulation of its target genes such as Cyclin D1, MMP-9, and survivin, culminating in apoptosis.[1][2] This guide provides a summary of the quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved in Tuberatolide B's anticancer activity.

Quantitative Data Summary

The cytotoxic and molecular effects of Tuberatolide B have been quantified across various cancer cell lines. The following tables summarize the key findings.

Table 2.1: Cytotoxic Activity (EC50) of Tuberatolide B in Human Cancer Cell Lines[1]

Cell Line	Cancer Type	EC₅₀ (µM) after 48h
MDA-MB-231	Breast Cancer	46.13
MDA-MB-453	Breast Cancer	49.31
MCF7	Breast Cancer	52.81
A549	Lung Cancer	48.33
H1299	Lung Cancer	55.24
HCT116	Colon Cancer	45.12
SW620	Colon Cancer	53.48
CT26	Colon Cancer	58.13
PC3	Prostate Cancer	51.09
DU145	Prostate Cancer	53.81
HeLa	Cervical Cancer	54.21
Vero	Normal Kidney	> 100

EC₅₀ (Half-maximal effective concentration) values were determined after 48 hours of treatment with Tuberatolide B. Data is derived from the supplementary materials of the cited study.[1][3]



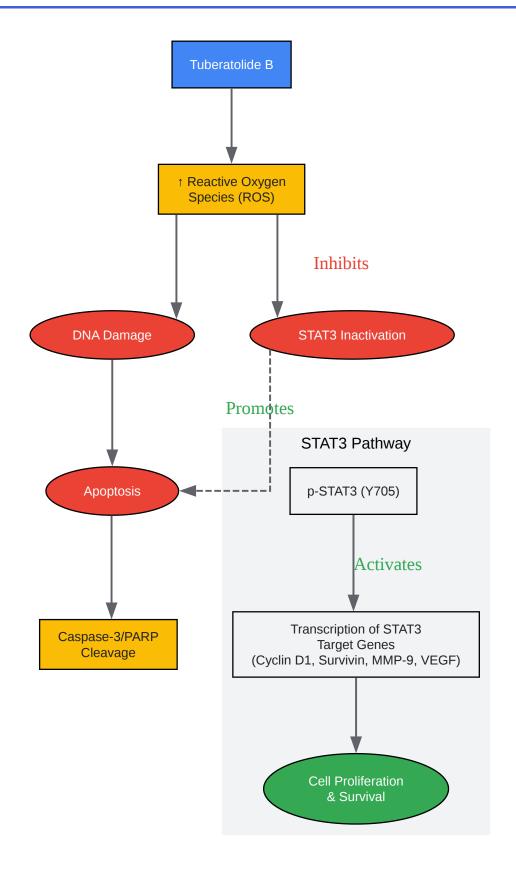
Table 2.2: Key Molecular Effects of Tuberatolide B on Cancer Cells[1]

Molecular Event	Observed Effect	Target Proteins Affected
Apoptosis Induction	Increased percentage of Annexin V-positive cells.	Cleaved Caspase-3 (Increased), PARP (Increased), Bcl2 (Decreased)
ROS Generation	Significant increase in intracellular ROS levels.	-
DNA Damage	Enhanced yH2AX foci formation and DNA fragmentation.	p-Chk2 (Increased), p-H2AX (Increased)
STAT3 Pathway Inhibition	Selective suppression of STAT3 phosphorylation.	p-STAT3 (Y705) (Decreased)
Gene Expression	Downregulation of STAT3 target gene expression.	Cyclin D1, MMP-9, Survivin, VEGF, IL-6 (All Decreased)

Signaling Pathways and Mechanisms of Action

Tuberatolide B exerts its cytotoxic effects primarily through the induction of ROS, which serves as a key upstream event. The elevated ROS levels trigger two interconnected downstream events: DNA damage and the inhibition of the STAT3 signaling pathway. TTB selectively suppresses the phosphorylation of STAT3 at tyrosine 705 (Y705), which is critical for its dimerization and nuclear translocation.[1] This blockade prevents STAT3 from activating the transcription of target genes essential for cell proliferation, survival, and angiogenesis, ultimately leading to apoptotic cell death.[1][2]





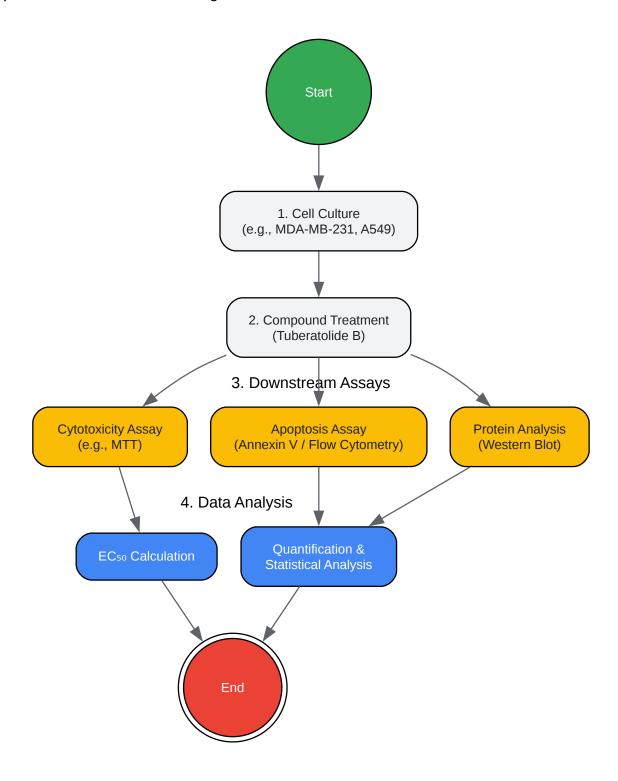
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Diagram 3.1: Tuberatolide B (TTB) Signaling Pathway.



Experimental Protocols

The following protocols provide a framework for assessing the in vitro cytotoxic effects of novel compounds, based on methodologies used in Tuberatolide B research.



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References

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